molecular formula C17H16N2O3S B2492050 N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946316-92-3

N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2492050
CAS No.: 946316-92-3
M. Wt: 328.39
InChI Key: AHPWBAWIOGITES-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a novel synthetic compound designed for advanced pharmacological research, particularly in the field of oncology. This molecule integrates two critical pharmacophores in medicinal chemistry: an isoxazole ring and a thiophene heterocycle. The isoxazole core is a privileged scaffold known for its structural stability and presence in compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The electron-rich thiophene ring, a sulfur-containing aromatic system, enhances the molecule's lipophilicity and bioavailability, which are crucial factors for drug-receptor interactions . Compounds featuring a 5-(thiophen-2-yl)isoxazole architecture have demonstrated significant and selective cytotoxicity against human breast cancer cell lines, such as MCF-7, in preclinical studies . The specific spatial arrangement of the N-(2-ethoxyphenyl)acetamide side chain is designed to influence the molecule's binding affinity and metabolic stability. The primary research value of this compound lies in its potential as a lead molecule for the development of novel anti-cancer therapeutics. Its mechanism of action is hypothesized to involve interaction with key biological targets in cancer cells. Research on analogous 5-(thiophen-2-yl)isoxazole derivatives has shown that they can inhibit the estrogen receptor alpha (ERα), a nuclear hormone receptor that plays a critical role in gene regulation and the progression of approximately 70-75% of all breast cancers . By potentially binding to the hydrophobic ligand-binding domain of ERα, such compounds may induce apoptotic cell death, as evidenced by in vitro studies including apoptosis induction and cell cycle analysis . This acetamide derivative is supplied as a high-purity compound for non-human research applications. It is intended for use by qualified researchers for in vitro assays, target validation, structure-activity relationship (SAR) studies, and initial investigative pharmacology. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-21-14-7-4-3-6-13(14)18-17(20)11-12-10-15(22-19-12)16-8-5-9-23-16/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPWBAWIOGITES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, with the CAS number 946316-92-3, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 328.39 g/mol
  • IUPAC Name : N-(2-ethoxyphenyl)-2-(5-thiophen-2-ylisoxazol-3-yl)acetamide

Antiviral Activity

Research indicates that isoxazole derivatives, including this compound, may exhibit antiviral properties. Isoxazole compounds have been studied for their ability to inhibit viral replication and modulate immune responses. A study highlighted the efficacy of isoxazole derivatives against various viral targets, suggesting that modifications in their structure could enhance their antiviral activity .

Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class have shown significant inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition suggests a potential for developing anti-inflammatory drugs from isoxazole derivatives .

Immunomodulatory Properties

The immunoregulatory effects of isoxazole compounds have been documented, indicating their ability to influence immune cell proliferation and cytokine production. For instance, certain isoxazole derivatives have been shown to enhance the production of CD4+ T cells, thereby promoting cellular immunity .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in viral replication and immune modulation. The presence of the isoxazole ring and thiophene moiety suggests that these functional groups could facilitate binding to target proteins, influencing their activity.

Research Findings and Case Studies

  • In Vitro Studies : Various studies have demonstrated the compound's potential in inhibiting viral replication in cultured cells. For example, derivatives similar to this compound exhibited significant antiviral activity against hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range .
  • In Vivo Studies : Animal model studies have indicated that compounds with similar structures can reduce inflammation and modulate immune responses effectively. These findings support the potential therapeutic applications of isoxazole derivatives in treating viral infections and inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntiviralInhibition of HCV NS5B polymerase
Anti-inflammatoryInhibition of LOX and COX enzymes
ImmunomodulatoryEnhanced CD4+ T cell production

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of phenylacetamides, including those similar to N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, exhibit anticonvulsant properties. A study synthesized various N-phenylacetamide derivatives and evaluated their efficacy in animal models for epilepsy. The results demonstrated that certain compounds showed significant activity in the maximal electroshock test, highlighting the potential of these derivatives as new antiepileptic drugs (AEDs) .

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. For instance, compounds with similar structures inhibited humoral immune responses and affected cytokine production in vitro. This suggests that this compound may also influence immune functions, making it a candidate for further investigation in autoimmune diseases .

Cytotoxicity and Antitumor Activity

Some studies have explored the cytotoxic effects of isoxazole derivatives on cancer cell lines. Compounds similar to this compound have shown varying degrees of cytotoxicity against different tumor cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Anticonvulsant Efficacy

In a study focusing on N-phenylacetamide derivatives, several compounds were tested for their ability to prevent seizures in animal models. Among them, one derivative demonstrated significant protective effects against induced seizures, suggesting that modifications to the acetamide structure can enhance anticonvulsant activity .

CompoundED50 (mg/kg)Toxicity (TD50 mg/kg)Protective Index
Example 152.30>500>9.56
Phenytoin28.10>100>3.6

Case Study 2: Immunomodulation

A compound structurally related to this compound was evaluated for its effects on T-cell proliferation and cytokine production. The results indicated that the compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting its potential as an immunosuppressive agent .

Q & A

Q. What are the key synthetic routes for N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Isoxazole ring formation : Cycloaddition between nitrile oxides (e.g., derived from thiophene-2-carbonitrile) and dipolarophiles (e.g., ethoxyphenylacetylene) under reflux in dichloromethane or ethanol .
  • Acetamide coupling : Reacting the isoxazole intermediate with 2-ethoxyaniline via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .
  • Optimization factors :
    • Temperature : Lower temperatures (0–5°C) during coupling reduce hydrolysis of the active ester intermediate.
    • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove byproducts .
    • Catalysts : Triethylamine (TEA) improves yields by neutralizing HCl generated during coupling .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • 1H/13C NMR :
    • Thiophene protons : Doublets at δ 7.2–7.4 ppm (integration for 2H) .
    • Isoxazole protons : Singlet at δ 6.5–6.7 ppm (1H, C3-H) .
    • Ethoxy group : Quartet at δ 1.3–1.5 ppm (CH2CH3) and triplet at δ 4.0–4.2 ppm (OCH2) .
  • IR Spectroscopy :
    • Amide C=O stretch at ~1660–1680 cm⁻¹ and N-H bend at ~1540 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 341.12 (C19H19N2O3S) .

Q. What initial biological screening assays are recommended to assess its pharmacological potential?

  • Enzyme inhibition assays : Test against ecto-5′-nucleotidase (CD73) using malachite green phosphate detection (IC50 values <10 µM suggest potency) .
  • Cellular viability assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Anti-inflammatory activity : Measure COX-1/2 inhibition via fluorometric kits (e.g., Cayman Chemical) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's bioactivity?

  • Core modifications :
    • Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance enzyme binding .
    • Substitute thiophene with furan or pyridine to alter electronic properties and solubility .
  • Bioisosteric replacements :
    • Replace the acetamide linker with sulfonamide or urea to modulate pharmacokinetics .
  • Dose-response profiling : Use IC50/EC50 curves to quantify potency variations across derivatives .

Q. What strategies resolve contradictory data between in vitro enzyme inhibition and cellular activity assays?

  • Permeability assessment : Perform Caco-2 monolayer assays to evaluate cellular uptake barriers .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways .
  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What computational methods predict the compound's binding interactions with target proteins?

  • Molecular docking (AutoDock Vina) : Dock the compound into CD73 (PDB ID: 4H2I) to identify key residues (e.g., His57, Asp316) for hydrogen bonding .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity with bioactivity .

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